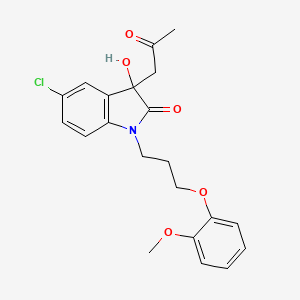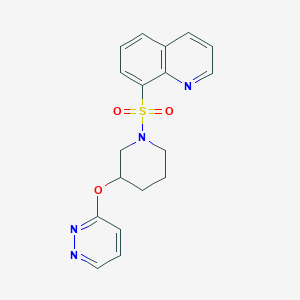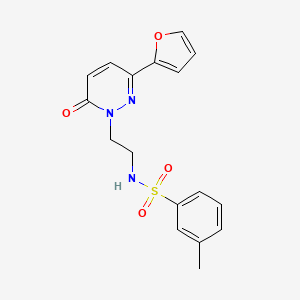
4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C25H22FN3O3 and its molecular weight is 431.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Lead Compound Development
The structural modifications of pyrazole derivatives have led to the discovery of potent inhibitors with improved pharmacokinetic and toxicological profiles. For example, the development of orally active inhibitors for 5-lipoxygenase, a critical enzyme in the inflammatory pathway, has been significantly advanced by manipulating the structural components of pyrazole derivatives. These efforts aimed to enhance metabolic stability, reduce lipophilicity, and improve in vivo potency, leading to compounds with fewer metabolites and better bioavailability, thus offering a more practical approach for therapeutic application (Mano et al., 2004).
Antiviral and Antibacterial Activities
Research has also been conducted on the synthesis of novel pyrazole derivatives that exhibit significant antiviral and antibacterial properties. The creation of benzamide-based 5-aminopyrazoles and their fused heterocycles, for instance, has shown remarkable activity against avian influenza virus, highlighting the potential of these compounds in addressing viral pathogens. This innovative synthetic route has opened new avenues for developing antiviral agents with high efficacy against specific influenza strains (Hebishy et al., 2020). Additionally, the synthesis of 1,3,4-oxadiazoles with substituted (4-methoxyphenyl)-tetrahydropyranyl moieties has led to compounds tested for antibacterial activity, contributing to the search for novel antibacterial agents (Aghekyan et al., 2020).
Herbicidal Applications
Investigations into the herbicidal activity of pyrazole-4-carboxamide derivatives have revealed their efficacy against various weeds, demonstrating the chemical's potential in agricultural applications. The influence of substituents on the pyrazole ring and the N-substituent of the carbamoyl group has been a focus, with certain configurations showing significant activity and selectivity, promising for developing new rice herbicides (Ohno et al., 2004).
Neuropharmacological Investigations
The role of orexin receptors in compulsive food consumption and their potential as therapeutic targets for binge eating disorders has been explored using selective antagonists. Studies utilizing compounds targeting these receptors have provided insights into the neuropharmacological mechanisms underlying compulsive eating behaviors, suggesting new pathways for intervention in eating disorders (Piccoli et al., 2012).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3/c1-17-8-13-22(31-2)21(14-17)27-25(30)24-23(32-16-18-6-4-3-5-7-18)15-29(28-24)20-11-9-19(26)10-12-20/h3-15H,16H2,1-2H3,(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPNCDXYBHBEPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isobutyl-4-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2363673.png)




![4-[4-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2363680.png)


![8-((3-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2363684.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B2363688.png)

![N'-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2363691.png)

